Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[320]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-aminoethyl)-3-azabicyclo[320]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic core or the aminoethyl group, potentially yielding different structural analogs.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure and functional groups make it a candidate for the development of new therapeutic agents targeting various biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The aminoethyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the bicyclic core provides structural rigidity and specificity.
Molecular Targets and Pathways: Potential molecular targets include enzymes, receptors, and ion channels. The compound may modulate these targets by binding to active sites or allosteric sites, thereby influencing biological pathways involved in disease processes.
Comparison with Similar Compounds
- Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Comparison: Compared to similar compounds, tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of the aminoethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other bicyclic compounds and expands its utility in various chemical and biological applications.
Biological Activity
Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, a compound within the azabicyclo family, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 227.28 g/mol
- CAS Number : 663172-80-3
The bicyclic structure of this compound contributes to its unique biological properties, which are often associated with its interaction with various biological targets.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes.
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Studies have demonstrated that derivatives of azabicyclo compounds show significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems indicates potential applications in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of azabicyclo compounds, this compound was tested against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate moderate antibacterial activity, warranting further investigation into its mechanism of action and potential therapeutic applications.
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of the compound in a mouse model of neurodegeneration. The results showed:
- Reduced neuronal cell death in treated mice compared to controls.
- Improved cognitive function as assessed by behavioral tests.
These findings suggest that this compound may have therapeutic potential in conditions such as Alzheimer's disease.
Properties
IUPAC Name |
tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-4-5-13(10,9-15)6-7-14/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGYNVXVMKQZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.